Fraxetin

概要

説明

準備方法

化学反応の分析

フラクセチンは、次のようなさまざまな化学反応を起こします。

酸化: フラクセチンは、使用される条件や試薬に応じて、異なる生成物に酸化される可能性があります。

還元: フラクセチンは、特定の条件下で還元されて、異なる誘導体を与える可能性があります。

これらの反応で使用される一般的な試薬には、酸化剤、還元剤、およびさまざまな触媒などがあります。これらの反応から生成される主な生成物は、使用される特定の条件や試薬によって異なります。

科学研究への応用

フラクセチンは、幅広い科学研究に適用されています。

化学: フラクセチンは、さまざまなクマリン誘導体の合成における前駆体として使用されます。

生物学: フラクセチンは、植物における鉄恒常性における役割について研究されています.

医学: フラクセチンは、抗がん作用、神経保護作用、抗菌作用などにより、さまざまな病気の治療に潜在的な可能性を示しています

科学的研究の応用

Fraxetin is a natural bioactive compound found in various plants, particularly in Cortex Fraxini . It has garnered attention for its diverse biological activities and pharmacological effects, making it a promising candidate for various applications across the pharmaceutical, nutraceutical, and cosmetic industries .

Scientific Research Applications

Antimicrobial Applications: this compound has demonstrated antimicrobial activity against various bacterial strains . Studies have shown that this compound can inhibit the growth of Staphylococcus aureus by disrupting the cell membrane integrity and reducing soluble protein synthesis . The electrical conductivity of S. aureus increased with this compound incubation, indicating its effect on the cell membrane . Additionally, this compound significantly reduced DNA and RNA synthesis in S. aureus cells, suggesting an adverse effect on nucleic acid synthesis .

Anticancer Applications: Extensive research highlights this compound's anticancer properties . It has shown efficacy against various cancer cell lines, including colon adenocarcinoma, breast cancer, and melanoma cells . this compound induces apoptosis (cell death) in neoplastic cells and inhibits tumor metastasis . In melanoma cells, this compound dose-dependently reduced cell proliferation by reducing DNA synthesis . It has also been shown to enhance the anti-tumor efficacy of gemcitabine, a chemotherapy drug, in pancreatic cancer cells by antagonizing STAT3 activation . Furthermore, this compound inhibits the proliferation, invasion, and migration of glioma cells by inhibiting JAK2/STAT3 signaling and inducing apoptosis .

Antioxidant Applications: this compound exhibits antioxidant properties, contributing to its potential anti-inflammatory activity . Its antioxidant effects have been investigated in relation to intestinal anti-inflammatory activity .

Anti-inflammatory Applications: this compound possesses anti-inflammatory properties, making it valuable in treating inflammatory conditions . It has shown a suppressive effect on microglia-mediated neuroinflammation, potentially through the PI3K/Akt/NF-κB pathway .

Neurological Protective Actions: this compound demonstrates neurological protective actions, suggesting its potential in treating neurological disorders . Studies indicate that this compound can alleviate microglia-mediated neuroinflammation, which is associated with various neurological diseases . It can also attenuate behavioral deficits and restore altered regional neurotransmitter levels induced by chronic unpredictable stress (CUS) .

Case Studies

Enhancing Gemcitabine Efficacy in Pancreatic Cancer: A study investigated this compound's effect on the sensitivity of pancreatic cancer cells (PCCs) to gemcitabine . The results indicated that this compound enhanced the anti-tumor efficacy of gemcitabine by antagonizing STAT3 activation, suppressing oncogenesis and the development of pancreatic ductal adenocarcinoma (PDA) .

Glioma Treatment: Research has demonstrated that this compound inhibits the proliferation, invasion, and migration of glioma cells by inhibiting JAK2/STAT3 signaling and inducing apoptosis . This suggests this compound as a potential drug candidate for glioma treatment .

Melanoma Therapy: Studies suggest that combining this compound with cisplatin and mitoxantrone shows promise in melanoma therapy . this compound administered alone reduced the proliferation of melanoma cells and inhibited DNA synthesis .

Neuroinflammation Alleviation: this compound has shown a suppressive effect on microglia-mediated neuroinflammation . In an in vivo experiment, this compound was administered to mice after middle cerebral artery occlusion (MCAO), which demonstrated its potential in alleviating neuroinflammation .

Depression-like Behavior: this compound was tested as a treatment for CUS-induced behavioral deficits . Acute administration of this compound decreased depression-like behavior and behavioral anxiety. Memory deficits induced during the CUS paradigm were also markedly improved .

Production

作用機序

フラクセチンは、さまざまなメカニズムによってその効果を発揮します。 フラクセチンは、細菌細胞膜の透過性を高め、タンパク質合成を阻害し、核酸含量とトポイソメラーゼ活性を破壊することが示されています . 癌細胞では、フラクセチンはミトコンドリア機能とカルシウム恒常性を破壊することにより、アポトーシスを誘導します . フラクセチンは、小胞体ストレスを活性化し、内在性アポトーシス経路を誘導することも示されています .

類似化合物との比較

フラクセチンは、エスクレチン、スコポレチン、ウンベリフェロンなどの他のクマリン化合物と類似しています . フラクセチンは、特定のヒドロキシル化とメトキシ化のパターンによってユニークであり、これはフラクセチン独自の生物活性に貢献しています。類似の化合物には以下が含まれます。

エスクレチン: 抗炎症作用と抗酸化作用で知られています.

スコポレチン: 抗炎症作用や抗菌作用などのさまざまな薬理作用を示します.

ウンベリフェロン: 抗酸化作用と抗炎症作用で使用されます.

フラクセチンのユニークな構造と生物活性により、さまざまな科学的および医学的用途に貴重な化合物となっています。

生物活性

Fraxetin, a natural compound derived from the traditional medicinal plant Fraxinus rhynchophylla, has garnered attention for its diverse biological activities. This article explores the various pharmacological effects of this compound, including its antibacterial, anticancer, anti-inflammatory, and neuroprotective properties. Additionally, we will delve into case studies and research findings that illustrate these effects.

Antibacterial Activity

This compound exhibits significant antibacterial properties, particularly against Staphylococcus aureus. Research indicates that this compound inhibits the activity of DNA topoisomerases I and II, which are crucial for bacterial DNA replication and transcription. In a study, treatment with this compound resulted in a 55.74% reduction in soluble protein synthesis in S. aureus, suggesting that it disrupts nucleic acid synthesis and bacterial growth mechanisms .

| Concentration (mg/ml) | Topoisomerase I Activity (% Inhibition) | Topoisomerase II Activity (% Inhibition) |

|---|---|---|

| 0.05 | Significant inhibition | Significant inhibition |

| Higher concentrations | Increased inhibition | Increased inhibition |

Anticancer Properties

This compound has shown promising results in cancer research, demonstrating antiproliferative effects across various cancer cell lines. A study highlighted its ability to reduce cell proliferation in melanoma cells (FM55P, A375) with significant leakage of lactate dehydrogenase (LDH) observed at concentrations ranging from 20 to 200 µM . Importantly, this compound did not exhibit cytotoxicity towards normal human keratinocyte cells .

- Inhibition of STAT3 Activation : this compound interacts with the STAT3 signaling pathway, inhibiting its phosphorylation and thereby reducing tumor cell proliferation and migration .

- Induction of Apoptosis : The compound promotes mitochondrial apoptosis in endometrial cancer cells by affecting energy metabolism and increasing AMPK phosphorylation .

Neuroprotective Effects

This compound’s neuroprotective properties have been documented in studies examining its effects on stress-induced behavioral changes. In an animal model of chronic unpredictable stress (CUS), this compound administration significantly improved behavioral deficits and restored neurotransmitter levels in the brain. Notably, it decreased serum corticosterone levels and improved memory performance in Y-maze tests .

| Dose (mg/kg) | Behavioral Improvement |

|---|---|

| 20 | Moderate |

| 40 | Significant |

| 60 | High |

Anti-inflammatory Activity

This compound has also been recognized for its anti-inflammatory effects. It reduces the production of pro-inflammatory cytokines such as IL-10 and TGF-β during macrophage differentiation, indicating its potential in modulating immune responses . This activity is particularly relevant in cancer therapy, where inflammation plays a critical role in tumor progression.

Pharmacokinetics and Bioavailability

Despite its promising biological activities, this compound's pharmacokinetic profile indicates challenges related to bioavailability. Studies suggest that while this compound is distributed effectively in plasma and various organs, its water solubility remains limited, necessitating further research to enhance its bioavailability for therapeutic applications .

Case Studies

- Melanoma Treatment : A clinical study demonstrated that this compound significantly inhibited the proliferation of melanoma cells while sparing normal cells, suggesting a targeted approach for cancer therapy without adverse effects on healthy tissue .

- Cognitive Enhancement : In a model simulating anxiety and depression, this compound administration improved cognitive functions and reduced anxiety-like behaviors, highlighting its potential as a treatment for mood disorders .

特性

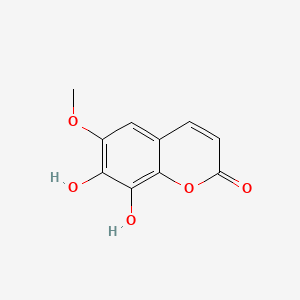

IUPAC Name |

7,8-dihydroxy-6-methoxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O5/c1-14-6-4-5-2-3-7(11)15-10(5)9(13)8(6)12/h2-4,12-13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAVWRBANWNTOJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C2C(=C1)C=CC(=O)O2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00205992 | |

| Record name | Fraxetin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00205992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

574-84-5 | |

| Record name | Fraxetin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=574-84-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fraxetin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000574845 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fraxetin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00205992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7,8-dihydroxy-6-methoxy-2-benzopyrone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.525 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FRAXETIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CD3GD44O3K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary molecular targets of fraxetin?

A1: this compound has been shown to interact with various molecular targets, contributing to its pleiotropic effects. Some of the key targets identified include: * mTORC1: this compound activates the mTORC1 pathway, leading to the inhibition of autophagy and apoptosis. [, ] * STAT3: this compound directly interacts with the STAT3 SH2 domain, preventing its dimerization and subsequent activation, ultimately disrupting downstream signaling pathways involved in angiogenesis, glucose metabolism, and the epithelial-mesenchymal transition (EMT). [] * PI3K/Akt: this compound modulates the PI3K/Akt pathway, impacting cellular processes such as neuroinflammation, autophagy, and cell proliferation. [, , , ] * ERK: this compound influences the ERK signaling pathway, contributing to its antifibrotic effects in renal tissue. [] * Nrf2: this compound activates the Nrf2 pathway, leading to the induction of antioxidant enzymes such as heme oxygenase-1 (HO-1). [, ] * JAK2/STAT3: this compound inhibits the JAK2/STAT3 signaling pathway, contributing to its antitumor effects in glioma cells. []

Q2: How does this compound's interaction with these targets translate into its observed biological effects?

A2: this compound's interaction with its molecular targets triggers a cascade of downstream effects, leading to various biological responses: * Antitumor activity: By targeting STAT3, PI3K/Akt, and JAK2/STAT3 pathways, this compound inhibits cancer cell proliferation, invasion, and migration, while promoting apoptosis in different cancer models. [, , , ] * Antioxidant and anti-inflammatory effects: this compound's activation of the Nrf2 pathway leads to the upregulation of antioxidant enzymes, such as HO-1, which contribute to its antioxidant and anti-inflammatory properties. [, , ] * Neuroprotective effects: Modulation of PI3K/Akt and the suppression of microglia-mediated neuroinflammation contribute to this compound's neuroprotective effects in models of ischemic stroke and isoflurane-induced neurotoxicity. [, ] * Antifibrotic effects: this compound's influence on the ERK pathway plays a role in its antifibrotic effects observed in renal tissue. [] * Antidiabetic effects: this compound demonstrates potential antidiabetic effects by improving glycemic control and restoring glycoprotein levels in diabetic models. [, ]

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C10H8O5, and its molecular weight is 208.17 g/mol. []

Q4: Are there any specific spectroscopic data available for this compound identification?

A4: Yes, this compound can be identified using various spectroscopic techniques: * Ultraviolet-Visible (UV-Vis) spectroscopy: this compound exhibits characteristic absorption peaks in the UV-Vis region. [, , ] * Mass spectrometry (MS): MS techniques, such as UPLC-MS/MS, are commonly employed for this compound detection and quantification. [, ]

Q5: Is there any information regarding this compound's stability under various conditions?

A5: this compound's stability can be influenced by factors such as pH, temperature, and storage conditions. Further research is needed to fully elucidate its stability profile. []

Q6: Does this compound exhibit any catalytic properties?

A6: While not a traditional catalyst, this compound demonstrates iron-reducing properties, particularly under acidic conditions. This characteristic plays a crucial role in its ability to promote iron acquisition in plants. [, ]

Q7: Have any computational studies been conducted on this compound?

A7: Yes, density functional theory (DFT) studies have been conducted to investigate this compound's antioxidant activity and its regeneration mechanisms in simulated biological environments. []

Q8: How do structural modifications of this compound affect its biological activity?

A8: The presence of the catechol moiety in this compound is crucial for its iron-reducing capabilities and its role in iron acquisition in plants. Structural modifications affecting this moiety are likely to impact these specific activities. [, ]

Q9: What strategies have been explored to improve this compound's bioavailability?

A9: Encapsulation of this compound into long circulating liposomes (LC-Lipo) has shown promise in enhancing its oral bioavailability and anti-enteritis effects in preclinical models. []

Q10: What in vitro and in vivo models have been used to evaluate this compound's efficacy?

A10: this compound's efficacy has been investigated in various models:* In vitro: Cell lines derived from pancreatic cancer, colon cancer, hepatocellular carcinoma, prostate cancer, glioma, breast cancer, and bladder cancer, as well as primary microglia and human umbilical vein endothelial cells (HUVECs). [1-8, 12-16, 19, 22]* In vivo: Rodent models of ischemic stroke, chronic unpredictable stress, pancreatic cancer, renal fibrosis, periprosthetic osteolysis, diabetes, and doxorubicin-induced cardiotoxicity. [1-3, 8, 11, 13, 19-21, 26]

Q11: What is the safety profile of this compound?

A11: While this compound generally exhibits a favorable safety profile in preclinical studies, further research, including long-term studies, is needed to fully characterize its safety profile in humans. []

Q12: Are there any specific drug delivery strategies being explored for this compound?

A12: The development of LC-Lipo formulations represents a promising drug delivery strategy for this compound, aiming to improve its oral bioavailability and target its delivery to specific tissues, such as the intestines. []

Q13: What analytical techniques are commonly employed for this compound analysis?

A13: Various analytical methods are used for this compound analysis, including: * High-performance liquid chromatography (HPLC): HPLC, particularly coupled with UV-Vis or MS detection, is widely used for this compound quantification. [, , , , ] * Ultra-performance liquid chromatography (UPLC): UPLC offers higher resolution and sensitivity compared to HPLC. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。